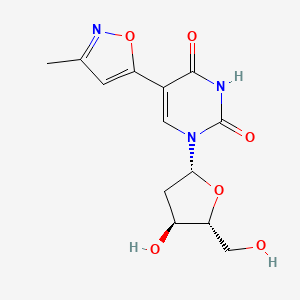
1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-methyl-isoxazol-5-yl)-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-methyl-isoxazol-5-yl)-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C13H15N3O6 and its molecular weight is 309.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-methyl-isoxazol-5-yl)-1H-pyrimidine-2,4-dione is a complex organic molecule with significant potential in medicinal chemistry and pharmacology. This article reviews its biological activities, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C10H12N2O6, with a molecular weight of approximately 261.175 g/mol. The structure features a pyrimidine core substituted with a hydroxymethyl tetrahydrofuran and an isoxazole moiety, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₆ |
| Molecular Weight | 261.175 g/mol |
| CAS Number | 4494-26-2 |
| SMILES | OC@HC@@HN2C=C(C=O)C(=O)NC2=O |
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds possess antimicrobial properties. The presence of the isoxazole ring is believed to enhance this activity by disrupting microbial cell wall synthesis.
- Anticancer Properties : The compound has been investigated for its potential in cancer therapy. Its ability to inhibit specific enzymes involved in DNA synthesis makes it a candidate for further development as an anticancer agent.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent .
- Inflammation Model : In animal models of inflammation, administration of the compound showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:
- Absorption : The compound is expected to have good gastrointestinal absorption based on its chemical structure.
- Distribution : Due to its polar nature, it may exhibit limited blood-brain barrier permeability.
- Metabolism : Initial studies suggest hepatic metabolism with potential involvement of cytochrome P450 enzymes.
- Excretion : Primarily excreted via renal pathways.
Eigenschaften
CAS-Nummer |
133040-32-1 |
|---|---|
Molekularformel |
C13H15N3O6 |
Molekulargewicht |
309.27 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O6/c1-6-2-9(22-15-6)7-4-16(13(20)14-12(7)19)11-3-8(18)10(5-17)21-11/h2,4,8,10-11,17-18H,3,5H2,1H3,(H,14,19,20)/t8-,10+,11+/m0/s1 |
InChI-Schlüssel |
GBLOVFDLOVVYPI-JMJZKYOTSA-N |
Isomerische SMILES |
CC1=NOC(=C1)C2=CN(C(=O)NC2=O)[C@H]3C[C@@H]([C@H](O3)CO)O |
Kanonische SMILES |
CC1=NOC(=C1)C2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















